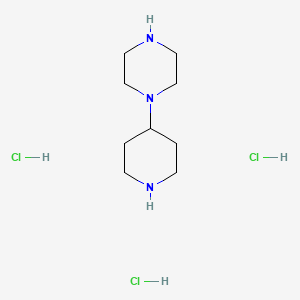

1-(Piperidin-4-YL)piperazine trihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

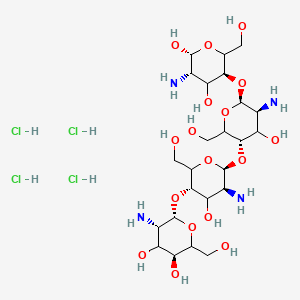

1-(Piperidin-4-YL)piperazine trihydrochloride is a chemical compound with the molecular formula C9H22Cl3N3 and a molecular weight of 278.65 . It is a solid substance and is used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-(Piperidin-4-YL)piperazine trihydrochloride consists of a piperazine ring attached to a piperidine ring. The exact mass of the molecule is 277.08800 .Chemical Reactions Analysis

Piperazine derivatives are used both as a reagent and building block in several synthetic applications. They serve as an excellent catalyst for many condensation reactions .Scientific Research Applications

Pharmacological Studies

In pharmacology, this compound serves as a crucial building block in drug design. It’s involved in the synthesis of molecules that interact with central nervous system receptors, which can lead to the development of new medications for treating psychiatric and neurodegenerative diseases .

Medicinal Chemistry

The piperazine moiety of 1-(Piperidin-4-YL)piperazine trihydrochloride is significant in medicinal chemistry. It’s often used in the creation of compounds with potential therapeutic effects. Its versatility allows for the exploration of novel drug candidates, especially in the realm of mental health and cognitive function .

Chemical Synthesis

As a reagent, 1-(Piperidin-4-YL)piperazine trihydrochloride is employed in various chemical synthesis processes. It acts as an intermediate in the production of complex organic molecules. Its stability and reactivity under different conditions make it a preferred choice for synthetic chemists .

Catalyst in Condensation Reactions

This compound has been identified as an excellent catalyst for many condensation reactions. It facilitates the formation of bonds between molecules, which is a fundamental step in the synthesis of a wide range of organic compounds .

Biological Activity Studies

The piperidine ring present in 1-(Piperidin-4-YL)piperazine trihydrochloride is a common structure in biologically active molecules. Researchers utilize this compound to study its effects on biological systems, which can lead to the discovery of new biological activities and the development of bioactive agents .

Mechanism of Action

While the specific mechanism of action for 1-(Piperidin-4-YL)piperazine trihydrochloride is not mentioned in the search results, piperazine, a related compound, is known to be a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

1-(Piperidin-4-YL)piperazine trihydrochloride is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is also harmful if absorbed through the skin, causes skin burns, and can cause chemical burns to the respiratory tract if inhaled .

Future Directions

Piperidine derivatives, including 1-(Piperidin-4-YL)piperazine trihydrochloride, have been found to exhibit a wide range of biological activities and are being utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

1-piperidin-4-ylpiperazine;trihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3.3ClH/c1-3-10-4-2-9(1)12-7-5-11-6-8-12;;;/h9-11H,1-8H2;3*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMYQEJJJPWPSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCNCC2.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693442 |

Source

|

| Record name | 1-(Piperidin-4-yl)piperazine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperidin-4-YL)piperazine trihydrochloride | |

CAS RN |

1217074-64-0 |

Source

|

| Record name | 1-(Piperidin-4-yl)piperazine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B597891.png)

![3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B597893.png)

![6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B597894.png)

![6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B597896.png)